Benzoylecgonine-d3

Descripción general

Descripción

Benzoilecgonina-d3 (CRM) es un derivado marcado con deuterio de benzoilecgonina , que es un metabolito mayor de cocaína . Sirve como un estándar interno para la cuantificación en métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) o la cromatografía líquida-espectrometría de masas (LC-MS) .

Métodos De Preparación

Rutas de síntesis: La ruta sintética para producir benzoilecgonina-d3 implica incorporar deuterio (hidrógeno pesado) en la molécula. Los detalles específicos sobre los pasos sintéticos son propietarios, pero normalmente comienza a partir de precursores disponibles comercialmente.

Métodos de producción industrial: La producción a escala industrial de benzoilecgonina-d3 no está ampliamente documentada debido a su uso especializado como material de referencia. Se sintetiza utilizando procedimientos químicos establecidos en laboratorios certificados.

Análisis De Reacciones Químicas

Reacciones que experimenta: La benzoilecgonina-d3 puede participar en diversas reacciones químicas, que incluyen:

Hidrólisis: El enlace éster en la benzoilecgonina-d3 se puede hidrolizar para producir benzoilecgonina.

Derivatización: Puede someterse a reacciones de derivatización para mejorar la detección y la cuantificación.

Hidrólisis: Se utilizan condiciones ácidas (p. ej., ácido clorhídrico) para la hidrólisis del éster.

Derivatización: Se utilizan varios reactivos (p. ej., agentes trimetilsililantes) para la derivatización.

Productos principales: El producto principal de la hidrólisis es benzoilecgonina , mientras que la derivatización produce formas modificadas para fines analíticos.

Aplicaciones Científicas De Investigación

La benzoilecgonina-d3 encuentra aplicaciones en:

Toxicología forense: Cuantificación de metabolitos de cocaína en muestras biológicas.

Estudios farmacocinéticos: Evaluación del metabolismo y la eliminación de fármacos.

Toxicología clínica: Detección del uso de cocaína en muestras de orina o sangre.

Mecanismo De Acción

El mecanismo de acción de la benzoilecgonina-d3 es indirecto, ya que sirve como un estándar interno. No ejerce efectos farmacológicos por sí mismo, sino que ayuda a cuantificar con precisión la benzoilecgonina.

Comparación Con Compuestos Similares

La benzoilecgonina-d3 destaca por su etiquetado con deuterio, que mejora la especificidad en los análisis basados en espectrometría de masas. Los compuestos similares incluyen benzoilecgonina (no etiquetada) y otros metabolitos de la cocaína.

Actividad Biológica

Benzoylecgonine-d3 (BE-d3) is a deuterated form of benzoylecgonine, a primary metabolite of cocaine. Its significance lies not only in its role as a biomarker for cocaine use but also in its implications for understanding cocaine metabolism, pharmacodynamics, and potential therapeutic interventions. This article delves into the biological activity of BE-d3, focusing on its metabolic pathways, enzymatic interactions, and implications for drug testing and treatment.

Overview of this compound

Benzoylecgonine is formed through the hydrolysis of cocaine, primarily in the liver, and can persist in the body for several days. BE-d3 serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry techniques used to quantify cocaine and its metabolites in biological samples. The presence of deuterium enhances the sensitivity and specificity of these analyses.

Metabolic Pathways

The metabolism of cocaine to benzoylecgonine involves several enzymes, with human butyrylcholinesterase (BChE) being notably active against both cocaine and benzoylecgonine. Recent studies have identified engineered BChE mutants that exhibit significantly enhanced catalytic activity towards BE-d3 compared to wild-type BChE. For instance, the mutant E12-7 showed a value of 65 min against BE-d3, an improvement over the wild-type's of 3.6 min .

Enzymatic Interactions

Table 1: Catalytic Efficiency of BChE Mutants Against this compound

| Enzyme | (min) | (μM) | (min M) |

|---|---|---|---|

| Wild-type BChE | 3.6 | 83 | 4.34 × 10 |

| E12-7 | 65 | 207 | 3.14 × 10 |

| E14-3 | 23 | 133 | 1.73 × 10 |

The enhanced catalytic efficiency observed in these engineered enzymes suggests potential therapeutic applications for accelerating the detoxification of cocaine metabolites like BE-d3 .

Biological Effects and Implications

Research indicates that BE-d3 may influence various biological pathways related to cocaine's effects on the central nervous system. For example, studies have shown that cocaine administration alters gene expression through dopamine receptor signaling pathways, particularly involving D1 and D3 receptors . These receptors mediate intracellular signaling cascades that affect neuronal activity and gene transcription associated with addiction.

Case Study: Cocaine-Induced Gene Expression Changes

A study exploring the impact of acute cocaine exposure revealed that D1 receptor activation led to increased expression of c-Fos, a marker associated with neuronal activation, while D3 receptor activation inhibited this response. This dual regulation highlights the complex interplay between different receptor types in response to cocaine and its metabolites .

Analytical Techniques

The quantification of BE-d3 in biological matrices is crucial for both clinical and forensic toxicology. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure BE-d3 levels in urine and blood samples from individuals with a history of cocaine use . These methodologies enhance the reliability of drug testing protocols.

Propiedades

IUPAC Name |

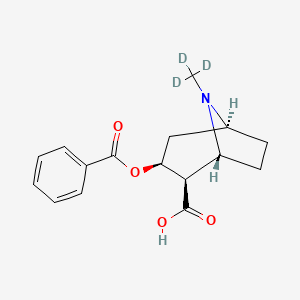

(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-GZBWLTEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016150 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115732-68-8 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylecgonine-d3 tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Benzoylecgonine-d3 possesses nearly identical chemical properties to benzoylecgonine, but with a slightly higher mass due to the presence of three deuterium atoms. This difference in mass is detectable by mass spectrometry. By adding a known amount of this compound to a sample before analysis, researchers can account for variations during sample preparation and analysis. The ratio of benzoylecgonine to this compound signal is then used to accurately determine the concentration of benzoylecgonine in the sample. [, , ]

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) frequently utilize this compound. [, , ] These techniques are highly sensitive and specific, allowing for accurate quantification of benzoylecgonine in complex biological matrices.

A: One study [] used this compound in an LC-MS/MS method to quantify both cocaine and benzoylecgonine in human plasma. This method allowed researchers to track the concentration of both substances over time in individuals who had received intravenous cocaine. This type of research is crucial for understanding the pharmacokinetics of cocaine and developing potential treatment strategies for cocaine abuse.

A: Yes, this compound is also used in wastewater-based epidemiology. [] By measuring benzoylecgonine levels in wastewater, researchers can estimate the collective cocaine use within a community. This approach offers valuable insights into population-level trends in drug consumption and can inform public health interventions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.